4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
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Description
4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Molecular Interactions
Research on pyrimidine and aminopyrimidine derivatives, such as studies on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, provides insights into the role of the sulfonic acid group in mimicking carboxylate anions. These compounds are noted for their hydrogen bonding to sulfonate groups, forming bimolecular ring motifs with graph-set notation R22(8), which is essential for understanding their interactions at the molecular level (Balasubramani, Muthiah, & Lynch, 2007).
Antimicrobial Activities
The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone, has been explored for antimicrobial activities. Some of these compounds have demonstrated effectiveness against various pathogens, highlighting their potential in antimicrobial research (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Molecular Conformations and Hydrogen Bonding
The study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide delves into its molecular conformation, stabilized by weak intramolecular π–π stacking interactions, and hydrogen bonding in the crystal structure. This research contributes to our understanding of the molecular geometry and stability of such compounds (Kumar, Mallesha, Sridhar, Kapoor, Gupta, & Kant, 2012).
Biological Evaluation and Synthesis Techniques
The biological evaluation of 1,3,4-oxadiazole bearing compounds, including their synthesis and effects against the butyrylcholinesterase enzyme, underscores the importance of these compounds in pharmacological research. Molecular docking studies to determine ligand-binding affinity and orientation within human BChE protein's active sites highlight the potential therapeutic applications of these derivatives (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-13-11-18(21-14(2)20-13)25-17-7-9-22(10-8-17)26(23,24)12-15-3-5-16(19)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGCPDXJPNWMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.